molecular formula C21H27NO4 B11500112 1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11500112
M. Wt: 357.4 g/mol
InChI Key: JDGBKYFUXSFRMX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . This approach combines the formation of a morpholinone derivative with subsequent cyclization to yield the desired tetrahydroisoquinoline core. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents, leading to the formation of substituted isoquinolines.

    Cyclization: Cyclization reactions can further modify the tetrahydroisoquinoline core, producing complex polycyclic structures.

Major products from these reactions include various substituted isoquinolines and quinolines, which have significant biological and chemical properties .

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in neuropharmacology and oncology.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline include:

These compounds share structural similarities but differ in their core structures and functional groups, leading to unique chemical and biological properties.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C21H27NO4/c1-5-25-19-11-14-9-10-22-21(16(14)13-20(19)26-6-2)15-7-8-17(23-3)18(12-15)24-4/h7-8,11-13,21-22H,5-6,9-10H2,1-4H3

InChI Key

JDGBKYFUXSFRMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)OC)OCC

Origin of Product

United States

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